molecular formula C41H48N4O8S B1193019 KNI-1657

KNI-1657

Cat. No. B1193019
M. Wt: 756.915
InChI Key: ZNVSERMHCCYPMY-JZILQDPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KNI-1657 is a potent and selective HIV-1 protease inhibitort (Anti-HIV-1 pNL4-3 EC50 = 3 nM). KNI-1657 is a Highly Potent Human Immunodeficiency Virus Type-1 Protease Inhibitor against Lopinavir and Darunavir Resistant Viruses from Allophenylnorstatine-Based Peptidomimetics with P2 Tetrahydrofuranylglycine. KNI-1657 showed high potency against lopinavir/ritonavir- or darunavir-resistant strains.

Scientific Research Applications

Scientific Research Applications of KNI-1657

  • HIV-1 Protease Inhibition :

    • Study Overview : Research on KNI-1657's interaction with HIV-1 protease (PR) aimed to understand the conformational dynamics and resistance mechanisms due to residue mutations. The study utilized multiple molecular dynamics simulations combined with energy prediction methods.
    • Key Findings : The mutations in PR altered essential structural features, such as the distance between flap regions and the catalytic site, impacting the binding of KNI-1657. These alterations influenced drug resistance and sensitivity, providing insights into the development of anti-AIDS drugs.
    • Implications : The findings highlight how KNI-1657 interacts differently with mutated PR variants compared to the wild type, offering insights for future drug design targeting PR in HIV therapy (Wang & Zheng, 2021).
  • Drug Resistance Mechanisms :

    • Study Overview : The study's focus on drug-resistant HIV strains addressed a significant challenge in the therapy of HIV-1-infected patients.
    • Key Findings : The binding affinity changes due to PR mutations are crucial for understanding the efficacy of KNI-1657 against different HIV-1 strains. The study provides detailed insights into the molecular interactions between KNI-1657 and PR, particularly in the context of drug-resistant variants.
    • Implications : This research contributes to the broader understanding of HIV drug resistance and offers a pathway to enhance the effectiveness of current treatments.

properties

Product Name

KNI-1657

Molecular Formula

C41H48N4O8S

Molecular Weight

756.915

IUPAC Name

(R)-N-(2,6-dimethylbenzyl)-3-((2S,3S)-2-hydroxy-3-((S)-2-(7-methoxybenzofuran-2-carboxamido)-2-((R)-tetrahydrofuran-3-yl)acetamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide

InChI

InChI=1S/C41H48N4O8S/c1-24-11-9-12-25(2)29(24)21-42-39(49)36-41(3,4)54-23-45(36)40(50)34(46)30(19-26-13-7-6-8-14-26)43-38(48)33(28-17-18-52-22-28)44-37(47)32-20-27-15-10-16-31(51-5)35(27)53-32/h6-16,20,28,30,33-34,36,46H,17-19,21-23H2,1-5H3,(H,42,49)(H,43,48)(H,44,47)/t28-,30-,33-,34-,36+/m0/s1

InChI Key

ZNVSERMHCCYPMY-JZILQDPNSA-N

SMILES

O=C([C@H]1N(C([C@@H](O)[C@@H](NC([C@@H](NC(C2=CC3=CC=CC(OC)=C3O2)=O)[C@@H]4COCC4)=O)CC5=CC=CC=C5)=O)CSC1(C)C)NCC6=C(C)C=CC=C6C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KNI-1657;  KNI 1657;  KNI1657; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.